10-Formylanthracene-9-carboxylic acid

Description

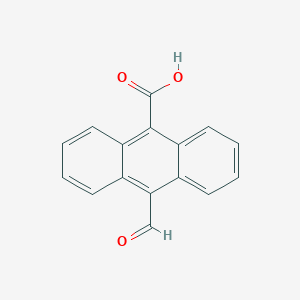

10-Formylanthracene-9-carboxylic acid is an anthracene derivative featuring a formyl (-CHO) group at position 10 and a carboxylic acid (-COOH) group at position 7. This bifunctional molecule combines electron-withdrawing (formyl) and acidic (carboxylic) groups, making it a versatile intermediate in organic synthesis and materials science. Its electronic structure enables applications in photomechanical systems, organic electronics, and coordination chemistry .

Properties

CAS No. |

71000-08-3 |

|---|---|

Molecular Formula |

C16H10O3 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

10-formylanthracene-9-carboxylic acid |

InChI |

InChI=1S/C16H10O3/c17-9-14-10-5-1-3-7-12(10)15(16(18)19)13-8-4-2-6-11(13)14/h1-9H,(H,18,19) |

InChI Key |

WPYSHUYSKICWFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-formylanthracene-9-carboxylic acid typically involves the formylation of anthracene derivatives. One common method is the Vilsmeier-Haack reaction, where anthracene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The resulting intermediate can then be oxidized to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 10-Formylanthracene-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: 10-Anthracenecarboxylic acid.

Reduction: 10-Hydroxymethylanthracene-9-carboxylic acid.

Substitution: Various nitro or halogenated derivatives of this compound.

Scientific Research Applications

10-Formylanthracene-9-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.

Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology and Medicine: While specific biological applications are less common, derivatives of anthracene have been studied for their potential use in photodynamic therapy and as fluorescent probes.

Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 10-formylanthracene-9-carboxylic acid largely depends on its chemical reactivity. The formyl and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. For example, the formyl group can act as an electrophile in nucleophilic addition reactions, while the carboxylic acid group can participate in acid-base reactions and form coordination complexes with metal ions.

Comparison with Similar Compounds

Substituent Variations: Formyl vs. Oxo/Ketone Groups

- Structure : Features a ketone (C=O) at position 9 and carboxylic acid at position 10.

- Key Differences: The ketone group is less reactive toward nucleophilic addition than the formyl group due to steric hindrance. Higher thermal stability (15.617 arbitrary units) compared to formyl derivatives, as noted in thermochemical studies .

- Applications : Used in studies of hydrogen bonding and dimerization due to its planar structure .

Compound : 9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid (CAS 117-78-2)

- Structure : Contains two ketone groups (positions 9 and 10) and a carboxylic acid at position 2.

- Key Differences: Enhanced electron-withdrawing effects from dual ketones increase acidity (pKa ~2.5) compared to mono-functionalized anthracenes. Synthesized via thionyl chloride/DMF-mediated reactions, differing from formyl derivative protocols .

- Applications: Precursor for anthraquinone dyes and redox-active materials .

Substituent Variations: Formyl vs. Aldehyde/Alkyl Groups

Compound : 10-Methylanthracene-9-carboxaldehyde (CAS 7072-00-6)

Substituent Variations: Carboxylic Acid vs. Ester/Nitro/Hydroxy Groups

Compound : 10-Phenylanthracene-9-carboxylic acid methyl ester (CAS 63018-91-7)

- Structure : Phenyl group at position 10 and ester (-COOCH₃) at position 9.

- Key Differences :

- Applications: Monomer for conjugated polymers in OLEDs .

- Structure: Nitro (-NO₂) at position 1, two ketones, and carboxylic acid at position 2.

- Synthesized via nitration of anthraquinone precursors, contrasting with formylation methods .

- Applications : Oxidizing agent in specialty chemical synthesis .

Compound : 8-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid (CAS 38366-35-7)

- Structure : Hydroxy (-OH) at position 8, two ketones, and carboxylic acid at position 1.

- Key Differences: The hydroxy group enables intramolecular hydrogen bonding, stabilizing the enol tautomer and increasing solubility in alcohols .

- Applications : Intermediate in natural product synthesis (e.g., anthracyclines) .

Data Table: Key Properties of Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.